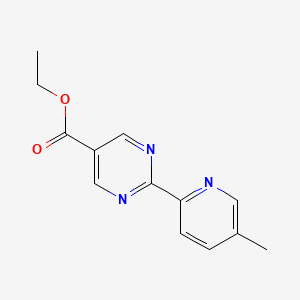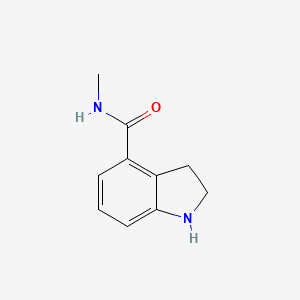
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidinyl group, and an imidazole ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring, the introduction of the nitrophenyl group, and the incorporation of the pyrrolidinyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions and can lead to more sustainable and cost-effective production processes.
化学反応の分析
Types of Reactions
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride: The enantiomer of the compound, which may have different biological activities.
5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: The non-salt form of the compound.
5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride: The mono-hydrochloride salt form.
Uniqueness
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C13H16Cl2N4O2 |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H/t11-;;/m0../s1 |
InChIキー |
GYJZUKVXUVLWOM-IDMXKUIJSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)

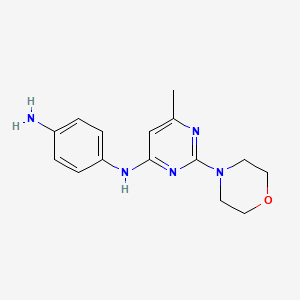

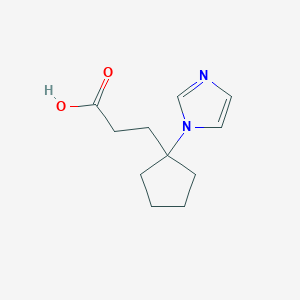
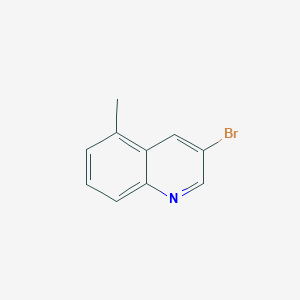




![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
